molecular formula C14H13NO3 B4633419 N-(2-hydroxyphenyl)-3-methoxybenzamide

N-(2-hydroxyphenyl)-3-methoxybenzamide

Cat. No.: B4633419
M. Wt: 243.26 g/mol
InChI Key: GQULMMUQHDXJKT-UHFFFAOYSA-N
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Description

N-(2-Hydroxyphenyl)-3-methoxybenzamide is a benzamide derivative featuring a hydroxyl group at the ortho-position of the aniline ring and a methoxy group at the meta-position of the benzoyl moiety. This structural motif enables diverse intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence its physicochemical properties and biological activity.

Properties

IUPAC Name

N-(2-hydroxyphenyl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-18-11-6-4-5-10(9-11)14(17)15-12-7-2-3-8-13(12)16/h2-9,16H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQULMMUQHDXJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

N-(2-hydroxyphenyl)-3-methoxybenzamide, hereafter referred to as the compound, is a synthetic molecule with potential therapeutic applicationsSimilar compounds such as n-(2-hydroxyphenyl)acetamide (na-2) have been shown to induce apoptosis in human glioblastoma cells. Another compound, N-(2´-Hydroxyphenyl)-2-propylpentanamide (OH-VPA), has shown antiproliferative activity against breast cancer and human cervical cancer cell lines. These findings suggest that the compound may interact with similar targets, potentially playing a role in apoptosis and antiproliferative activity.

Biochemical Pathways

The compound may affect several biochemical pathways. For instance, similar compounds have been found to alter the expression of apoptosis-related markers such as Bax, Bcl-2, and caspase-3. These proteins play crucial roles in the regulation of apoptosis, a process that is often dysregulated in cancer cells. Therefore, the compound may exert its effects by modulating these pathways.

Result of Action

The compound’s action at the molecular and cellular levels is likely to result in changes in cell behavior, such as reduced proliferation or induced apoptosis. This is based on the observed effects of similar compounds on cancer cell lines. .

Comparison with Similar Compounds

Positional Isomers: Hydroxyl Group Orientation

  • N-(3-Hydroxyphenyl)-3-Methoxybenzamide ()
    • Structural Difference : The hydroxyl group is at the meta-position (3-hydroxy) instead of the ortho-position (2-hydroxy).
    • Impact :
  • Polymorphism : The 3-hydroxy derivative exhibits two polymorphs with distinct hydrogen-bonding networks: one forms a 3D network (orthorhombic Pna2₁), while the other adopts a layered structure (triclinic P-1). The ortho-hydroxy analog likely differs in packing efficiency due to steric and electronic effects.
  • Hydrogen Bonding : The ortho-hydroxy group in the target compound may facilitate intramolecular hydrogen bonding with the adjacent amide carbonyl, reducing solubility compared to the meta-hydroxy isomer.

Substituent Modifications on the Benzamide Core

  • N-(2-Aminoethyl)-3-Methoxybenzamide () Structural Difference: An aminoethyl group replaces the 2-hydroxyphenyl moiety. Impact:
  • Solubility : The primary amine introduces basicity (pKa ~9–10), enhancing water solubility at physiological pH.
  • logP : Lower logP (predicted ~2.0) compared to the target compound (estimated ~3.0), due to the polar amine group.

  • N-(6-Bromo-1,3-Benzothiazol-2-yl)-3-Methoxybenzamide ()

    • Structural Difference : A brominated benzothiazole replaces the 2-hydroxyphenyl group.
    • Impact :
  • Bioactivity : The benzothiazole moiety is associated with kinase inhibition and antimicrobial activity, diverging from the target compound’s likely hydrogen bond-driven interactions.

Functional Group Additions

  • Quinazolinone-Benzamide Hybrid () Compound: N-(2-(2-Hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-3-methoxybenzamide. Structural Difference: A quinazolinone ring is fused to the benzamide. Impact:
  • Tyrosinase Inhibition: The quinazolinone core enhances π-π interactions with enzyme active sites, a property absent in the simpler target compound.

Complex Heterocyclic Derivatives

  • N-(2-Methoxydibenzo[b,d]furan-3-yl)-3-[(4-Methoxyphenoxy)methyl]benzamide () Structural Difference: A dibenzofuran and methoxyphenoxy group are appended. Impact:
  • Aromatic Stacking : The dibenzofuran moiety enhances interactions with aromatic residues in proteins, useful in CNS-targeting drugs.
  • logP : Higher lipophilicity (predicted logP >5) compared to the target compound, reducing aqueous solubility.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP Hydrogen Bond Donors Hydrogen Bond Acceptors Key Feature
N-(2-Hydroxyphenyl)-3-methoxybenzamide (Target) ~243 (estimated) ~3.0 2 (OH, NH) 3 (OCH₃, CO, OH) Ortho-hydroxy for intramolecular H-bonding
N-(3-Hydroxyphenyl)-3-methoxybenzamide 243.26 ~2.8 2 3 Meta-hydroxy, polymorphic
N-(2-Aminoethyl)-3-methoxybenzamide 194.23 2.0 2 3 Basic amine for solubility
N-(6-Bromo-1,3-benzothiazol-2-yl)-3-methoxybenzamide 363.23 4.68 1 4 Bromine for lipophilicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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